5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-FLUOROBENZOYL)-1,3-DIMETHYL-6-[(MORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a tetrahydropyrimidine core with various functional groups, including a fluorobenzoyl group and a morpholine moiety
Preparation Methods
The synthesis of 5-(4-FLUOROBENZOYL)-1,3-DIMETHYL-6-[(MORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the fluorobenzoyl group and the morpholine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the fluorobenzoyl group.
Scientific Research Applications
5-(4-FLUOROBENZOYL)-1,3-DIMETHYL-6-[(MORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-FLUOROBENZOYL)-1,3-DIMETHYL-6-[(MORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group and the morpholine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar compounds to 5-(4-FLUOROBENZOYL)-1,3-DIMETHYL-6-[(MORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE include other tetrahydropyrimidine derivatives and compounds with morpholine or fluorobenzoyl groups. These compounds may share some chemical properties but differ in their specific applications and biological activities. Examples include:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide These compounds highlight the uniqueness of 5-(4-FLUOROBENZOYL)-1,3-DIMETHYL-6-[(MORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE in terms of its specific functional groups and potential applications .
Properties
Molecular Formula |
C18H20FN3O4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20FN3O4/c1-20-14(11-22-7-9-26-10-8-22)15(17(24)21(2)18(20)25)16(23)12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3 |
InChI Key |
ABPOUYREZFRTGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)F)CN3CCOCC3 |
Origin of Product |
United States |
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